D-Lysergic acid methyl ester
Overview
Description
“Methyl 9,10-didehydro-6-methylergoline-8beta-carboxylate” is a chemical compound with the molecular formula C17H18N2O2 . It has a molecular weight of 282.34 .
Synthesis Analysis
The synthesis of this compound involves several precursors such as formaldehyde , (S)-2- , 4-bromo-1-tosyl , and tert-butyl . The downstream products include methyl 7-cyano and 9- (hydroxymethy . A scholarly article suggests that dimer isomer mixtures, characterized by a bridgehead C8-C8′ bond, were obtained from (+)-lysergic acid methyl or ethyl ester in a solution of methanol or ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass is 282.13700 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, Wittig methylenation of 9,10-didehydro-6-methylergolin-8-one leads to a novel synthesis of lysergene and its subsequent conversion to agroclavine .Physical and Chemical Properties Analysis
This compound has a density of 1.3g/cm3 . It has a boiling point of 469ºC at 760 mmHg and a melting point of >125°C (dec.) (lit.) . The flash point is 237.5ºC . The LogP value is 2.14850 , and the index of refraction is 1.671 .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Techniques : Methyl 9,10-didehydro-6-methylergoline-8beta-carboxylate derivatives have been synthesized through specific chemical processes. For example, 8-arylergolines were prepared using alkylation of aromatic substrates followed by aromatization, showcasing diverse synthetic routes for ergoline derivatives (Bach, Kornfeld, & Dorman, 1977).
- Biological Properties : These compounds exhibit a range of biological activities including modest prolactin-inhibiting and rat antimuricidal activities. They also possess significant alpha-blocking and antiserotonin properties, indicating their potential in pharmacological applications.
Pharmacological Properties
- Ergoline Derivatives in Pharmacology : New ergoline derivatives, such as LEK-8829 and LEK-8841, have been studied for their pharmacological properties. They display low affinity for certain dopamine binding sites and high affinity for serotonin-2 sites. These characteristics are significant in the context of potential antipsychotic applications, offering insights into the neurochemical interactions of these compounds (Krisch et al., 1994).
Chemical Structure and Properties
- Structural Analysis : Studies on the chemical structure of ergoline derivatives, such as methylergometrine maleate, reveal detailed insights into their molecular conformation and intermolecular interactions. This understanding is crucial for exploring their functional capabilities and potential applications in various scientific fields (Rohlíček, Hušák, Kratochvíl, & Jegorov, 2009).
Ergoline Derivatives Synthesis
- Innovative Synthesis Methods : Research has been conducted on the total synthesis of various ergoline derivatives, demonstrating innovative approaches to creating these complex molecules. For instance, the synthesis of 2,6‐dimethylergolin‐8α‐amines illustrates the advanced chemical methodologies applied in this field (Waldvogel, Engeli, & Küsters, 1997).
Potential Applications in Pharmacology
- Antagonistic and Agonistic Properties : Several studies focus on the ergoline derivatives' antagonistic and agonistic properties at various receptors, which are significant for their potential therapeutic applications. These studies provide a deeper understanding of the compounds' interactions with biological systems, laying the groundwork for future drug development (Marzoni, Garbrecht, Fludzinski, & Cohen, 1987).
Mechanism of Action
Target of Action
Methyl lysergate is an analogue of lysergic acid and belongs to the tryptamine family . It primarily acts on the 5-HT receptors in the brain, similar to most tryptamines . These receptors play a crucial role in various biological and neurological processes, including mood, anxiety, sleep, and cognition.
Mode of Action
The compound interacts with its targets, the 5-HT receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its psychoactive effects.
Biochemical Pathways
Methyl lysergate, like other ergot alkaloids, is biosynthetically derived from L-tryptophan . It’s part of the largest group of fungal nitrogen metabolites found in nature . The compound affects the serotonin system, impacting various downstream effects related to mood, perception, and cognition.
Pharmacokinetics
LSD, for instance, exhibits dose-proportional pharmacokinetics and first-order elimination kinetics . .
Properties
IUPAC Name |
methyl 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-6,8,11,15,18H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHDWLRHUJZABX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-64-0 | |
Record name | Methyl lysergate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.